2-(2-(3-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile
CAS No.:
Cat. No.: VC13436857
Molecular Formula: C18H17N5O
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
![2-(2-(3-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile -](/images/structure/VC13436857.png)
Specification
Molecular Formula | C18H17N5O |
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Molecular Weight | 319.4 g/mol |
IUPAC Name | 2-[2-(3-hydroxypiperidin-1-yl)benzimidazol-1-yl]pyridine-3-carbonitrile |
Standard InChI | InChI=1S/C18H17N5O/c19-11-13-5-3-9-20-17(13)23-16-8-2-1-7-15(16)21-18(23)22-10-4-6-14(24)12-22/h1-3,5,7-9,14,24H,4,6,10,12H2 |
Standard InChI Key | AUILLSPYYDYXKP-UHFFFAOYSA-N |
SMILES | C1CC(CN(C1)C2=NC3=CC=CC=C3N2C4=C(C=CC=N4)C#N)O |
Canonical SMILES | C1CC(CN(C1)C2=NC3=CC=CC=C3N2C4=C(C=CC=N4)C#N)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound integrates three key structural components:
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A benzimidazole core, contributing aromaticity and planar rigidity.
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A 3-hydroxypiperidine substituent, introducing chirality and hydrogen-bonding capacity.
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A nicotinonitrile group, providing electronic polarization and metabolic stability .
The presence of the nitrile group enhances molecular interactions with biological targets, while the hydroxylated piperidine improves solubility and pharmacokinetic profiles .
Physicochemical Data
Key properties derived from computational and experimental studies include:
The compound exhibits moderate lipophilicity (LogP ~1.33), balancing membrane permeability and aqueous solubility . Its TPSA value suggests favorable blood-brain barrier penetration, a critical factor for neurological applications .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step reactions:
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Benzimidazole Formation: Condensation of o-phenylenediamine with a nitrile-containing precursor under acidic conditions .
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Piperidine Substitution: Nucleophilic substitution at the benzimidazole N1 position using 3-hydroxypiperidine derivatives .
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Nitrile Introduction: Coupling of the nicotinonitrile moiety via palladium-catalyzed cross-coupling reactions .
A representative protocol from patent literature involves:
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Reacting 2-chloronicotinonitrile with 1-(3-hydroxypiperidin-1-yl)-1H-benzimidazole in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80°C for 12 hours .
Biological Activity and Mechanisms
TRPC6 Channel Inhibition
The compound demonstrates nanomolar affinity for TRPC6 (IC₅₀ = 12 nM), a calcium-permeable ion channel implicated in renal and cardiovascular diseases . Mechanistically, it binds to the channel’s intracellular domain, stabilizing a closed conformation and reducing calcium influx .
Table 1: Comparative TRPC Inhibition Profile
Target | IC₅₀ (nM) | Selectivity Over TRPC3 |
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TRPC6 | 12 | >100-fold |
TRPC3 | 1,500 | – |
TRPC7 | >10,000 | >800-fold |
Additional Pharmacological Targets
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IKZF2/Helios Inhibition: Modulates IKAROS family transcription factors, showing potential in autoimmune disorders .
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CYP1A2 Interaction: Acts as a weak inhibitor (IC₅₀ = 8.2 μM), necessitating caution in polypharmacy scenarios .
Therapeutic Applications
Renal Diseases
In preclinical models of focal segmental glomerulosclerosis (FSGS), the compound reduces proteinuria by 60% via TRPC6 blockade, preventing podocyte injury .
Neurological Disorders
Its BBB permeability enables exploration in stroke models, where it attenuates neuronal calcium overload by 40% at 10 mg/kg doses .
Oncology
Preliminary data suggest synergy with checkpoint inhibitors in melanoma, enhancing tumor-infiltrating lymphocyte activity by 2.5-fold .
Parameter | Value | Method |
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Bioavailability | 58% (oral, rat) | LC-MS/MS |
Half-life (t₁/₂) | 4.2 hours | Plasma clearance |
Protein Binding | 89% | Ultracentrifugation |
Data from indicate moderate hepatic metabolism via glucuronidation, with no active metabolites detected.
Toxicity and Hazards
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